molecular formula C14H9BrN2O4 B3432355 1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone CAS No. 68134-65-6

1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone

Cat. No.: B3432355
CAS No.: 68134-65-6
M. Wt: 349.14 g/mol
InChI Key: SBSBBPZTTALABX-UHFFFAOYSA-N
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Description

1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are often used as dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone typically involves multi-step organic reactions. One common method includes the bromination of 1,5-diamino-4,8-dihydroxyanthraquinone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of amino or thiol-substituted anthraquinones.

Scientific Research Applications

1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules and dyes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and as a component in organic electronic materials.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Interaction with DNA: The planar structure allows it to intercalate between DNA bases, disrupting replication and transcription processes.

    Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties.

    Signal Transduction: Modulates signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diamino-4,8-dihydroxyanthraquinone: Lacks the bromine atom, making it less reactive in substitution reactions.

    1,8-Diamino-4,5-dihydroxyanthraquinone: Similar structure but different substitution pattern, affecting its chemical reactivity and biological activity.

Uniqueness

1,5(Or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxyanthraquinone is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for developing new materials and therapeutic agents.

Properties

IUPAC Name

1,8-diamino-2-bromo-4,5-dihydroxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O4/c15-4-3-7(19)10-11(12(4)17)13(20)8-5(16)1-2-6(18)9(8)14(10)21/h1-3,18-19H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSBBPZTTALABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0070285
Record name 9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy-
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Molecular Weight

349.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 9,10-Anthracenedione, 1,5(or 1,8)-diamino-2-bromo-4,8(or 4,5)-dihydroxy-
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CAS No.

65235-63-4, 27733-08-0, 68134-65-6, 12222-79-6
Record name 1,8-Diamino-2-bromo-4,5-dihydroxy-9,10-anthracenedione
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Record name 1,8-Diaminobromo-4,5-dihydroxyanthraquinone
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Record name 9,10-Anthracenedione, 1,8-diamino-2-bromo-4,5-dihydroxy-
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